molecular formula C8H10ClO3- B11742223 1-Chloro-1-(ethenyloxy)ethene but-3-enoate

1-Chloro-1-(ethenyloxy)ethene but-3-enoate

Cat. No.: B11742223
M. Wt: 189.61 g/mol
InChI Key: XGSJQUOFDAXXJQ-UHFFFAOYSA-M
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Description

1-Chloro-1-(ethenyloxy)ethene but-3-enoate is an organic compound characterized by its unique structure, which includes a chloro group, an ethenyloxy group, and a but-3-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1-(ethenyloxy)ethene with but-3-enoic acid in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less reactive product.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-Chloro-1-(ethenyloxy)ethene but-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(ethenyloxy)ethene but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the ethenyloxy and but-3-enoate moieties provide sites for nucleophilic attack. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

    1-Chloro-1-(ethenyloxy)ethene: Lacks the but-3-enoate moiety, resulting in different reactivity and applications.

    1-Chloro-1-(ethenyloxy)propene: Similar structure but with a propene group instead of but-3-enoate.

    1-Chloro-1-(ethenyloxy)butane: Contains a butane group, leading to different chemical properties.

Uniqueness: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C8H10ClO3-

Molecular Weight

189.61 g/mol

IUPAC Name

but-3-enoate;1-chloro-1-ethenoxyethene

InChI

InChI=1S/C4H5ClO.C4H6O2/c1-3-6-4(2)5;1-2-3-4(5)6/h3H,1-2H2;2H,1,3H2,(H,5,6)/p-1

InChI Key

XGSJQUOFDAXXJQ-UHFFFAOYSA-M

Canonical SMILES

C=CCC(=O)[O-].C=COC(=C)Cl

Origin of Product

United States

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